1,3-Bis(trimethoxymethyl)benzene
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Overview
Description
1,3-Bis(trimethoxymethyl)benzene: is an organic compound with the molecular formula C10H14O3 . It is also known by other names such as Orthobenzoic acid, trimethyl ester and Methyl orthobenzoate . This compound is characterized by the presence of two trimethoxymethyl groups attached to a benzene ring, making it a derivative of benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the methoxylation of 1,3,5-tribromobenzene using methanol in the presence of a catalyst such as cuprous halide . The reaction conditions typically include heating and the absence of a reaction solvent to improve product purity and yield.
Industrial Production Methods: Industrial production of 1,3-Bis(trimethoxymethyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The methoxylation reaction is carried out in large reactors with precise control over temperature and pressure to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(trimethoxymethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are used for bromination reactions.
Major Products Formed:
Scientific Research Applications
1,3-Bis(trimethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.
Biology: The compound is used in studies involving the photodeoxygenation of certain organic compounds.
Industry: It is used in the production of pharmaceuticals and agricultural chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(trimethoxymethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in its role as a derivatizing agent, it reacts with free halogens to form stable halogenated products that can be quantified using chromatographic techniques . The compound’s ability to cleave protecting groups on various alcohols and acids is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
1,3,5-Trimethoxybenzene: This compound is similar in structure but has three methoxy groups attached to the benzene ring.
Orthobenzoic acid, trimethyl ester: Another name for 1,3-Bis(trimethoxymethyl)benzene.
Uniqueness: this compound is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a derivatizing agent and its applications in various fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
65789-71-1 |
---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1,3-bis(trimethoxymethyl)benzene |
InChI |
InChI=1S/C14H22O6/c1-15-13(16-2,17-3)11-8-7-9-12(10-11)14(18-4,19-5)20-6/h7-10H,1-6H3 |
InChI Key |
WOILRAREZWZOIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=CC=C1)C(OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
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